molecular formula C17H28BN3O2 B13637601 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Cat. No.: B13637601
M. Wt: 317.2 g/mol
InChI Key: KORGSISKSQUJAS-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Substitution with Ethyl Group: The piperazine ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from 2-chloropyridine, which undergoes a series of reactions including nucleophilic substitution and cyclization.

    Coupling of Piperazine and Pyridine Rings: The piperazine and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a boronic acid derivative.

    Introduction of the Dioxaborolane Group: Finally, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced through a borylation reaction using a suitable boron reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted products depending on the specific reagents and conditions used .

Scientific Research Applications

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is unique due to its combination of a piperazine ring, pyridine ring, and dioxaborolane group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H28BN3O2

Molecular Weight

317.2 g/mol

IUPAC Name

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C17H28BN3O2/c1-6-20-9-11-21(12-10-20)15-13-14(7-8-19-15)18-22-16(2,3)17(4,5)23-18/h7-8,13H,6,9-12H2,1-5H3

InChI Key

KORGSISKSQUJAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCN(CC3)CC

Origin of Product

United States

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